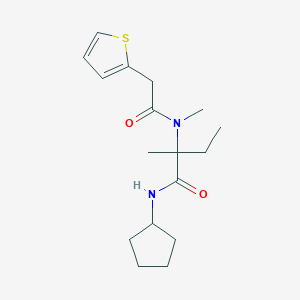![molecular formula C18H15NO3S2 B2976888 Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate CAS No. 2415586-55-7](/img/structure/B2976888.png)
Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate, also known as MBMB, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBMB is a conjugated molecule that possesses a unique chemical structure, which allows it to exhibit specific properties that make it suitable for use in different scientific research applications.
Mécanisme D'action
The mechanism of action of Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate is not fully understood, but it is believed to involve the interaction of the molecule with specific receptors or enzymes in the body. This compound has been shown to exhibit specific binding affinity towards certain proteins, which may be responsible for its observed biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate in lab experiments is its unique chemical structure, which allows it to exhibit specific properties that are not found in other molecules. This compound is also relatively easy to synthesize and purify, making it a suitable candidate for use in various research applications. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate. One potential area of research is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the study of the biological effects of this compound and its potential use in the treatment of various diseases. Finally, the use of this compound in the development of new materials for use in organic electronics and optoelectronics is another potential area of research.
Méthodes De Synthèse
The synthesis of Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate involves a multi-step process that requires the use of specific reagents and conditions. The first step involves the preparation of the bithiophene core, followed by the introduction of the carbamate group and the esterification of the benzoic acid. The final product is obtained through purification and characterization using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Methyl 4-[({[3,3'-bithiophene]-5-yl}methyl)carbamoyl]benzoate has been extensively studied for its potential applications in various scientific research fields, such as organic electronics, optoelectronics, and photovoltaics. This compound possesses unique optical and electronic properties, such as high charge mobility, high electron affinity, and low bandgap energy, which make it an excellent candidate for use in these fields. This compound has also been studied for its potential use as a fluorescent probe for bioimaging applications.
Propriétés
IUPAC Name |
methyl 4-[(4-thiophen-3-ylthiophen-2-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S2/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-9-16-8-15(11-24-16)14-6-7-23-10-14/h2-8,10-11H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGPYMMGQXLPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2976807.png)

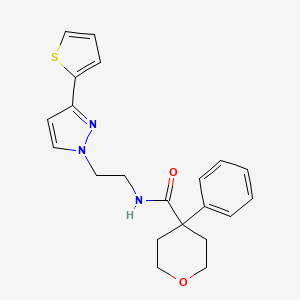
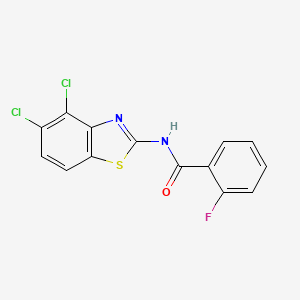
![2-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2976811.png)

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2976815.png)
![N,N-dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-11-sulfonamide](/img/structure/B2976816.png)

![2,4-Dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2976820.png)
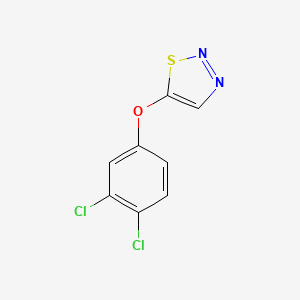
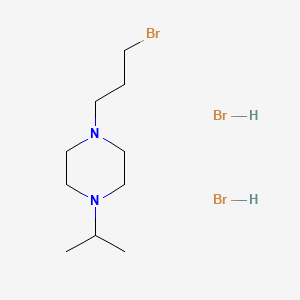
![1-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2976827.png)
